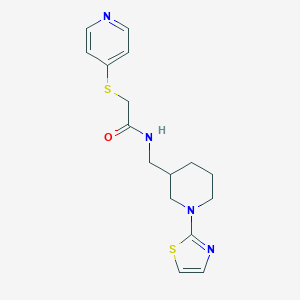

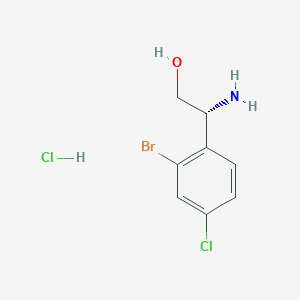

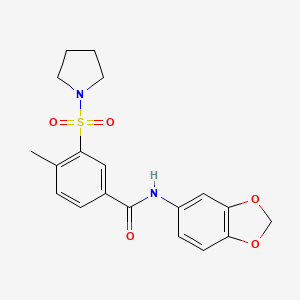

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride, also known as BRAC, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Scientific Research Applications

Development of Enzymatic Processes : Research by Guo et al. (2017) explored the development of an enzymatic process for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which are vital for synthesizing effective treatments for acute coronary syndromes. This process is environmentally friendly and has high productivity, indicating its potential usefulness in industrial applications.

In Vivo Metabolism Studies : In a study by Kanamori et al. (2002), the in vivo metabolism of psychoactive phenethylamine was investigated in rats, identifying various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol. This research contributes to understanding the metabolic pathways and transformations of related compounds.

Asymmetric Reduction for Pharmaceutical Intermediates : Research by Ni et al. (2012) focused on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate. The study highlights the potential of microbial cells in catalyzing such reductions effectively.

Synthesis of 4-Hydroxy- and 4-Aminoindoles : The work of Tanaka et al. (1989) demonstrates the transformation of compounds like 2-(2,6-Diaminophenyl)ethanol into 4-hydroxyindoline and 4-aminoindoline, showcasing the versatility of such compounds in chemical synthesis.

Biotransformation for Enantioselective Synthesis : Miao et al. (2019) investigated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by Acinetobacter sp. This study Miao et al. (2019) offers insights into the use of bacterial strains for the highly enantioselective synthesis of chiral intermediates.

Lipase Mediated Resolution : The resolution of similar compounds like 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-catalyzed reactions was studied by Conde et al. (1998). This research contributes to the understanding of enantioselective synthesis and its applications in the development of adrenergic agents.

properties

IUPAC Name |

(2R)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHMJUKTMMJTHX-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)

![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)

![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)